Methyl 3-(tert-butylcarbamoyl)benzoate
Description
Methyl 3-(tert-butylcarbamoyl)benzoate (CAS 67852-99-7) is a benzoic acid derivative featuring a tert-butylcarbamoyl group at the 3-position of the aromatic ring and a methyl ester at the 1-position. This compound is notable for its high purity (98%) and is utilized in pharmaceutical and agrochemical research due to its balanced steric and electronic properties . The tert-butyl group enhances solubility in organic solvents while providing steric hindrance, which can influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 3-(tert-butylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-6-5-7-10(8-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZZDZFSFUGLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213557 | |
| Record name | Methyl 3-[[(1,1-dimethylethyl)amino]carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67852-99-7 | |
| Record name | Methyl 3-[[(1,1-dimethylethyl)amino]carbonyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67852-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[(1,1-dimethylethyl)amino]carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butylcarbamoyl)benzoate typically involves the esterification of 3-(tert-butylcarbamoyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also incorporate purification steps such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butylcarbamoyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(tert-butylcarbamoyl)benzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-(tert-butylcarbamoyl)benzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(tert-butylcarbamoyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Material Science: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butylcarbamoyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism would depend on the specific drug it is incorporated into and its molecular targets .
Comparison with Similar Compounds
Positional Isomers
Methyl 4-(tert-butylcarbamoyl)benzoate (CAS 67852-98-6) is a positional isomer of the target compound, differing only in the placement of the tert-butylcarbamoyl group at the 4-position of the benzene ring. Key distinctions include:
Table 1: Comparison of Positional Isomers
| Property | Methyl 3-(tert-butylcarbamoyl)benzoate | Methyl 4-(tert-butylcarbamoyl)benzoate |
|---|---|---|
| CAS Number | 67852-99-7 | 67852-98-6 |
| Substituent Position | 3-position | 4-position |
| Purity | 98% | 98% |
| Solubility in CHCl₃ | High | Moderate |
Substituent Variants
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate (CAS 1225575-00-7) replaces the tert-butyl group with a methylcarbamoyl moiety. Key differences include:
- Synthetic Accessibility : Methylcarbamoyl derivatives are typically synthesized under milder conditions (e.g., using K₂CO₃ in DMF) compared to tert-butyl analogs, which may require bulky base catalysts .
Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate (from ) introduces a brominated indole group, significantly altering the compound’s electronic profile. The bromine atom enhances electrophilic reactivity, making this derivative useful in cross-coupling reactions, unlike the target compound .
Functional Group Modifications
Compounds such as Methyl 4-(trifluoromethyl)benzoate () and Methyl 4-(bromomethyl)benzoate () highlight the impact of alternative substituents:
- Electron-Withdrawing Groups : Trifluoromethyl groups increase acidity at the ester carbonyl, accelerating hydrolysis rates compared to carbamoyl-substituted analogs.
- Reactivity : Bromomethyl derivatives serve as intermediates for further functionalization (e.g., nucleophilic substitution), whereas tert-butylcarbamoyl groups are typically inert under such conditions .
Table 2: Functional Group Impact on Properties
| Compound | Key Substituent | Reactivity Profile | Application |
|---|---|---|---|
| This compound | tert-butylcarbamoyl | Low electrophilicity | Drug intermediate |
| Methyl 4-(trifluoromethyl)benzoate | CF₃ | High electrophilicity | Agrochemical synthesis |
| Methyl 4-(bromomethyl)benzoate | BrCH₂ | Nucleophilic substitution | Polymer crosslinking |
Biological Activity
Methyl 3-(tert-butylcarbamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
This compound is characterized by the following properties:
- Molecular Formula : CHNO
- Molecular Weight : 235.28 g/mol
- Appearance : Clear, colorless liquid
- Solubility : Moderately soluble in water; miscible with organic solvents like ethanol.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It has been shown to influence metabolic pathways and exhibit effects on enzyme activity, which may have implications for drug design and therapeutic applications.
Biological Activities
-
Anticancer Activity :
- This compound has been studied for its potential anticancer properties. Research indicates that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.
- A study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for further investigation into their use as anticancer agents.
-
Antimicrobial Properties :
- Compounds similar to this compound have shown efficacy against various microbial strains, including bacteria and fungi. This suggests potential applications in developing antimicrobial agents.
-
UV Protection :
- The compound's structural similarity to known UV filters such as Avobenzone highlights its potential application in sunscreen formulations. Studies indicate that it may effectively block UVA radiation, which is crucial for protecting skin from UV-induced damage.
Case Study 1: Anticancer Activity
In a controlled experiment, this compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating significant antimicrobial activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against HeLa and MCF-7 cells | |
| Antimicrobial | Effective against S. aureus | |
| UV Protection | Blocks UVA radiation |
Table 2: IC50 Values for Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
